molecular formula C10H24O3Si B3367057 Triethoxy(sec-butyl)silane CAS No. 160877-25-8

Triethoxy(sec-butyl)silane

Cat. No.: B3367057
CAS No.: 160877-25-8
M. Wt: 220.38 g/mol
InChI Key: LQJIYGHLYACICO-UHFFFAOYSA-N
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Description

Triethoxy(sec-butyl)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(sec-butyl)silane can be synthesized through the hydrosilylation reaction of sec-butylsilane with triethoxysilane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor. The process involves the reaction of sec-butylsilane with ethanol in the presence of a copper catalyst. The reaction is carried out at elevated temperatures (150-200°C) and pressures (10-20 atm) to achieve high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(sec-butyl)silane undergoes various types of chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Hydrolysis: Reaction with water to form silanols and ethanol.

    Condensation: Formation of siloxane bonds through the elimination of ethanol.

Common Reagents and Conditions

    Hydrosilylation: Platinum or rhodium catalysts, temperatures of 50-100°C, inert atmosphere.

    Hydrolysis: Water or aqueous solutions, ambient temperature.

    Condensation: Acid or base catalysts, temperatures of 25-100°C.

Major Products Formed

    Hydrosilylation: Organosilicon compounds with Si-C bonds.

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxanes and ethanol.

Scientific Research Applications

Triethoxy(sec-butyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility.

    Medicine: Utilized in the development of drug delivery systems and medical coatings.

    Industry: Applied in the production of coatings, adhesives, sealants, and as a coupling agent in composite materials.

Mechanism of Action

The mechanism of action of triethoxy(sec-butyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form bonds with oxygen, carbon, and other elements, allowing it to act as a bridge between different materials. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.

Comparison with Similar Compounds

Similar Compounds

  • Triethoxysilane
  • Trimethoxysilane
  • Triethylsilane
  • Phenylsilane

Uniqueness

Triethoxy(sec-butyl)silane is unique due to its sec-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it more selective in certain reactions compared to other similar compounds. Additionally, the presence of three ethoxy groups allows for efficient hydrolysis and condensation reactions, making it a versatile reagent in various applications.

Properties

IUPAC Name

butan-2-yl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJIYGHLYACICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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